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Compound of Interest

Compound Name: TM-233

Cat. No.: B1682917 Get Quote

This guide provides a comprehensive analysis of the in vivo validation of MET-233i, an

investigational therapeutic, and its dual-targeting strategy for the treatment of obesity. Publicly

available information identifies this compound as MET-233i, an ultra-long-acting amylin analog

developed by Metsera. The "dual-targeting" approach refers to its intended use in combination

with a GLP-1 receptor agonist (MET-097i) to achieve synergistic effects on weight

management.

This document will compare the performance of MET-233i as a monotherapy and its potential

as part of a dual-target strategy against alternative approaches, supported by available clinical

trial data.

Mechanism of Action: A Synergistic Approach to Weight
Management
The rationale for combining an amylin analog like MET-233i with a GLP-1 receptor agonist is

rooted in their complementary physiological roles in regulating appetite and glucose

homeostasis.[1][2][3]

Amylin Pathway: Amylin is a peptide hormone co-secreted with insulin by pancreatic β-cells.

[3] It acts on the area postrema of the brain to induce satiety, delay gastric emptying, and

suppress postprandial glucagon secretion.[1][2] Long-acting amylin analogs like MET-233i

are designed to leverage these effects for sustained appetite control.[4][5]
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GLP-1 Pathway: Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from the

gut in response to food intake. It enhances insulin secretion, inhibits glucagon release, slows

gastric emptying, and acts on the hypothalamus to reduce appetite.

The combination of these two pathways is expected to produce additive or synergistic effects

on weight loss.[2] Preclinical models have demonstrated that combining GLP-1 and amylin

analogs can lead to greater weight loss than either agent alone.[2]
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Caption: Complementary signaling pathways of GLP-1 and Amylin for weight management.
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In Vivo Validation: MET-233i Phase 1 Clinical Trial
MET-233i has been evaluated in a Phase 1 clinical trial to assess its safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) in individuals with overweight or obesity.

[6][7]

Experimental Protocol: Phase 1 Study Design
The trial was a randomized, placebo-controlled, double-blind study consisting of multiple parts:

Part A: Single Ascending Dose (SAD): Enrolled approximately 40 participants who received a

single subcutaneous dose of MET-233i at various dose levels (ranging from 0.15 mg to 2.4

mg) or a placebo. The primary goal was to assess safety and pharmacokinetics.

Part B: Multiple Ascending Dose (MAD): Enrolled approximately 40 participants who

received five weekly subcutaneous doses of MET-233i at various dose levels (up to 1.2 mg)

or a placebo. This part aimed to evaluate the safety, tolerability, and effects on body weight

after multiple administrations.

Part C: Extended Dosing: Involves participants receiving twelve weekly doses, followed by a

potential monthly dose, to further assess long-term safety and efficacy.

Inclusion Criteria: The study enrolled otherwise healthy adults with a Body Mass Index (BMI)

between 27.0 kg/m ² and 38.0 kg/m ². Exclusion Criteria: Included individuals with a diagnosis

of type 1 or type 2 diabetes.
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Caption: Workflow of the MET-233i Phase 1 clinical trial.

Data Presentation: MET-233i Performance
The topline results from the Phase 1 trial demonstrate the potential of MET-233i as a long-

acting amylin analog for weight loss.
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Metric
Single Ascending
Dose (SAD) - 2.4
mg Dose

Multiple Ascending
Dose (MAD) - 1.2
mg Dose

Reference

Endpoint

Mean Placebo-

Subtracted Weight

Loss

Mean Placebo-

Subtracted Weight

Loss

Result 5.3% by Day 8 8.4% by Day 36 [6][7]

Pharmacokinetics Dose-linear PK
Observed half-life of

~19 days
[6]

Tolerability
Generally well-

tolerated

Mild, dose-dependent

GI adverse events
[6]

Key Observation N/A
Supports potential for

once-monthly dosing
[6][7]

Comparison with Alternative Strategies
The dual-targeting strategy of combining MET-233i with a GLP-1 agonist can be compared to

other therapeutic approaches, such as single-molecule dual-agonists and established GLP-1

monotherapies.
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Caption: Logical comparison of different obesity treatment strategies.

Alternative 1: Single-Molecule Dual Agonists (e.g.,
Amycretin)
An alternative to co-administering two separate drugs is to engineer a single molecule that can

activate both the amylin and GLP-1 receptors. Amycretin, developed by Novo Nordisk, is a

prime example of this approach.[8][9]

Feature
MET-233i (Amylin

Monotherapy)

Amycretin (GLP-

1/Amylin Dual-

Agonist)

Reference

Mechanism
Amylin Receptor

Agonist

Co-agonist for GLP-1

and Amylin Receptors
[6][8]

Administration
Subcutaneous

(potential for monthly)

Oral (daily) or

Subcutaneous

(weekly)

[6][8]

Reported Weight Loss
8.4% after 5 weekly

doses (1.2 mg)

13.1% after 12 weeks

(oral formulation)
[6][9]

Development Stage Phase 1 data reported Phase 1 data reported [6][8]

Pros

- Ultra-long half-life

(~19 days)- Potential

for flexible

combination therapy

- Convenience of a

single molecule-

Strong early efficacy

data

[6][8][9]

Cons

- Dual effect requires

two separate agents-

Combination therapy

trials are pending

- Higher rates of GI

side effects reported

in early trials

[9]

Alternative 2: GLP-1 Receptor Agonist Monotherapy
High-efficacy GLP-1 receptor agonists are the current standard of care for pharmacological

weight management. The performance of MET-233i as an amylin analog monotherapy shows
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promise, with weight loss results that are competitive with leading GLP-1 medicines over a

similar short-term period.[10] The key differentiator for the dual-targeting strategy will be to

demonstrate that the combination of MET-233i and a GLP-1 agonist can surpass the efficacy of

GLP-1 monotherapy alone.

Conclusion
The in vivo data from the Phase 1 trial of MET-233i successfully validates its activity as a

potent, ultra-long-acting amylin analog, demonstrating significant weight loss as a monotherapy

with a favorable safety profile.[6] Its observed half-life of approximately 19 days supports the

potential for a convenient once-monthly dosing schedule, a significant advantage over existing

weekly therapies.[6]

The core of the therapeutic strategy lies in its intended combination with a GLP-1 receptor

agonist, a dual-targeting approach designed to leverage two distinct and complementary

pathways for weight management. While direct in vivo data for the combination is forthcoming,

the promising monotherapy results for MET-233i, when compared to both GLP-1

monotherapies and emerging dual-agonists, position this strategy as a potentially best-in-class

treatment for obesity. Future clinical trials will be critical to validating the synergistic efficacy

and safety of the combined MET-233i and MET-097i therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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